molecular formula C7H12N2O B15058719 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile

Cat. No.: B15058719
M. Wt: 140.18 g/mol
InChI Key: OOASDBUGFZMERT-UHFFFAOYSA-N
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Description

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile is an organic compound with a unique structure that combines an amino group, a nitrile group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile typically involves the reaction of tetrahydropyran derivatives with aminoacetonitrile. One common method includes the use of tetrahydropyran-4-carboxaldehyde and aminoacetonitrile under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanoic acid: A similar compound with a carboxylic acid group instead of a nitrile group.

    4-Aminotetrahydropyran: A compound with an amino group attached to the tetrahydropyran ring.

    2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Another similar compound with an additional carbon in the chain.

Uniqueness

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. The tetrahydropyran ring also provides structural stability and enhances its binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-amino-2-(oxan-4-yl)acetonitrile

InChI

InChI=1S/C7H12N2O/c8-5-7(9)6-1-3-10-4-2-6/h6-7H,1-4,9H2

InChI Key

OOASDBUGFZMERT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C#N)N

Origin of Product

United States

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